2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of ethoxybenzene derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, ethoxylation, and subsequent purification steps to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where electrophiles replace one of the existing substituents on the benzene ring.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can modify the halogen substituents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and fluorine sources in the presence of catalysts.
Nucleophilic Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .
Scientific Research Applications
2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of multiple halogen atoms and the ethoxy group allows for diverse reactivity, enabling the compound to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 2-Bromo-4-chloro-1-fluorobenzene
Uniqueness
2-Bromo-3-chloro-4-ethoxy-1-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The combination of bromine, chlorine, ethoxy, and fluorine substituents allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
3-bromo-2-chloro-1-ethoxy-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLDAWHKSORXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.